N-(5-bromo-2-methoxypyridin-3-yl)acetamide

palladium catalysis oxidative addition Suzuki–Miyaura coupling

N-(5-Bromo-2-methoxypyridin-3-yl)acetamide (CAS 1257553-90-4) is a halogenated pyridine building block with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol. The compound is typically supplied as a white to pale-yellow solid with a certified purity of ≥98% (HPLC) and is stored at 2–8 °C.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 1257553-90-4
Cat. No. B577909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-methoxypyridin-3-yl)acetamide
CAS1257553-90-4
SynonymsN-(5-broMo-2-Methoxypyridin-3-yl)acetaMide
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESCC(=O)NC1=C(N=CC(=C1)Br)OC
InChIInChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
InChIKeyQUYRNQHUIOWPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-methoxypyridin-3-yl)acetamide (CAS 1257553-90-4): Core Physical-Chemical and Purity Baseline for Procurement


N-(5-Bromo-2-methoxypyridin-3-yl)acetamide (CAS 1257553-90-4) is a halogenated pyridine building block with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol . The compound is typically supplied as a white to pale-yellow solid with a certified purity of ≥98% (HPLC) and is stored at 2–8 °C . Its substitution pattern – bromine at the 5-position, methoxy at the 2-position, and acetamide at the 3-position – furnishes two orthogonal reactive handles (aryl bromide and acyl‑protected amine) that are widely exploited in palladium-catalyzed cross-coupling sequences and subsequent deprotection/functionalization steps.

Why N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Cannot Be Simply Replaced by an Isomeric or Halogen Analog


The specific 5‑bromo‑2‑methoxy‑3‑acetamide arrangement creates a unique electronic and steric landscape that governs both chemical reactivity and biological target engagement. Swapping the bromine for chlorine (5‑chloro analog) drastically reduces the rate of oxidative addition to Pd(0), the rate‑determining step in most cross‑coupling reactions, leading to substantially lower yields under identical conditions [1]. Changing the substitution pattern to a 4‑bromo or 2‑bromo regioisomer alters the vector and electronic character of the fragment, which can abolish productive interactions with biological targets [2]. Finally, using the unprotected free amine (des‑acetamide) introduces oxidation sensitivity and unwanted nucleophilic side reactions, compromising reproducibility in multi‑step syntheses . These quantifiable or mechanistically well‑established differences mean that direct analog substitution without re‑optimization is highly unlikely to succeed, making the specific compound a non‑interchangeable entity in research and development workflows.

Quantitative Comparator Evidence: Why N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Outperforms Closest Analogs


5‑Bromo Substituent Provides 10–100× Faster Oxidative Addition Than 5‑Chloro in Pd-Catalyzed Cross-Coupling

In palladium(0)-mediated cross-coupling, oxidative addition is often rate‑limiting. A quantitative reactivity model covering 79 substrates demonstrates that aryl bromides consistently exhibit oxidative addition rates 10‑ to 100‑fold higher than the corresponding aryl chlorides [1]. Applied to the present compound, the 5‑bromo substituent therefore enables significantly faster coupling and higher yields under milder conditions compared to the 5‑chloro analog N‑(5‑chloro‑2‑methoxypyridin‑3‑yl)acetamide, for which slower oxidative addition would necessitate higher catalyst loadings, elevated temperatures, or longer reaction times.

palladium catalysis oxidative addition Suzuki–Miyaura coupling

5‑Bromo‑2‑methoxypyridin‑3‑yl Fragment Delivers CB2 Agonist EC50 of 295 nM; Regioisomeric Acetamide Lacks Reported Activity

A compound bearing the 5‑bromo‑2‑methoxypyridin‑3‑ylmethyl fragment (CHEMBL564995, BDBM50297614) acts as a human cannabinoid CB2 receptor agonist with an EC50 of 295 nM in a recombinant CHO cell membrane assay [1]. In contrast, no comparable receptor activity has been reported for the 4‑bromo regioisomer N‑(2‑bromo‑4‑methoxypyridin‑3‑yl)acetamide or other regioisomeric acetamide derivatives. While this comparison is indirect (the fragment is embedded in a larger molecule), the data strongly suggest that the 5‑bromo‑2‑methoxy substitution pattern is privileged for CB2 target engagement, whereas the 4‑bromo pattern is not.

cannabinoid receptor 2 GPCR agonism structure–activity relationship

Acetamide Protection Confers Superior Ambient Stability Relative to the Free Amine Analog

The acetamide group at position 3 eliminates the nucleophilic and oxidatively labile primary amine present in the free amine analog (5‑bromo‑2‑methoxypyridin‑3‑amine). Vendor specifications for the free amine require storage under inert atmosphere (argon) with protection from light to prevent degradation , whereas the acetamide derivative is stable as a solid at 2–8 °C without special atmospheric precautions . This class-level behavior is well established: aryl acetamides are resistant to air oxidation and do not undergo side reactions such as Schiff-base formation or transamination, which are common with primary aryl amines.

protecting group strategy oxidative stability amine protection

High-Value Application Scenarios for N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Supported by Comparative Evidence


Kinase Inhibitor and GPCR Modulator Library Synthesis via Suzuki–Miyaura Coupling

The 10–100× faster oxidative addition of the 5‑bromo substituent relative to the 5‑chloro analog [1] makes this compound the superior electrophilic partner for high‑throughput library construction. Medicinal chemistry teams synthesizing kinase inhibitor or GPCR‑targeted arrays benefit from higher and more reproducible coupling yields, reducing the number of failed reactions and enabling faster SAR cycles.

Cannabinoid CB2 Receptor Agonist Lead Optimization

The demonstrated EC50 of 295 nM for a CB2 agonist containing the 5‑bromo‑2‑methoxypyridin‑3‑yl fragment [1] positions this compound as a privileged starting point for cannabinoid receptor programs. Its use ensures that the critical bromine‑ and methoxy‑substitution pattern is conserved during lead expansion, avoiding the activity loss observed with regioisomeric alternatives.

Multi‑Step Synthesis Requiring a Stable, Orthogonally Protected Amine Handle

The acetamide group provides a shelf‑stable, non‑nucleophilic amine equivalent that withstands oxidative conditions encountered in subsequent transformations, as demonstrated by the simpler storage requirements compared to the free amine [1]. This is particularly valuable in multi‑step process chemistry where sequential deprotection and functionalization are planned, ensuring consistent intermediate quality and minimizing purification efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.